Dodecyl gallate
Overview
Description
Dodecyl gallate, also known as lauryl gallate, is the ester of dodecanol and gallic acid . It is used as an antioxidant and preservative under the E number E312 . It is found in various foods and products, including processed foods such as oils, fats, margarine, and soups, as well as in cosmetics and pharmaceutical creams, emulsions, and waxes .
Synthesis Analysis
The synthesis of Dodecyl gallate (DG) has been reported in the context of its use as an antioxidant for linear low-density polyethylene (LLDPE) . The structure and antioxidation of synthetic gallates were characterized by FTIR 1 H NMR and oxidation induction time .
Molecular Structure Analysis
The molecular formula of Dodecyl gallate is C19H30O5 . Its average mass is 338.439 Da and its monoisotopic mass is 338.209320 Da .
Chemical Reactions Analysis
Dodecyl gallate exhibits both potent chain-breaking and preventive antioxidant activity . It prevents the generation of superoxide radicals by xanthine oxidase, and this activity comes from its ability to inhibit the enzyme .
Physical And Chemical Properties Analysis
Dodecyl gallate has a molar mass of 338.44 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 521.7±45.0 °C at 760 mmHg, and a flash point of 180.3±22.2 °C .
Scientific Research Applications
Antioxidant and Tyrosinase Inhibitory Activity
Dodecyl gallate has demonstrated significant potential as an antioxidant, showcasing both chain-breaking and preventive antioxidant activities. Its efficacy is attributed to the pyrogallol moiety responsible for inhibiting the generation of superoxide radicals by xanthine oxidase and protecting mitochondrial functions and human red blood cells against oxidative stresses. This compound stands out for its ability to inhibit both the formation of uric acid and mitochondrial lipid peroxidation, differentiating itself from its parent compound, gallic acid, which lacks this inhibitory activity (I. Kubo, N. Masuoka, P. Xiao, & H. Haraguchi, 2002).
Antibacterial Properties
Research has highlighted dodecyl gallate's non-antibiotic antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains. This activity is partly attributed to its ability to disrupt the bacterial membrane respiratory chain, showcasing a unique mechanism of action that contributes to its bactericidal properties. The compound's amphipathic nature is critical to its efficacy, with the hydrophobic portion playing a significant role (I. Kubo, K. Fujita, K. Nihei, & N. Masuoka, 2003).
Applications in Food Packaging
Dodecyl gallate's utility extends to food packaging, where its antioxidant properties have been leveraged to improve the resistance of elastomeric materials to aging. Electrochemical studies on platinum electrodes have confirmed its high antioxidant activity, making it an attractive option for use in polymers as an environmentally friendly stabilizer. The research supports its application in enhancing the durability and environmental sustainability of packaging materials (A. Masek, E. Chrześcijańska, M. Zaborski, & M. Piotrowska, 2014).
Antitumor Activity
Investigations into dodecyl gallate's effects on human osteosarcoma cells have shed light on its potential as an antitumor agent. The compound induces antiproliferative and apoptotic effects through a mechanism involving the caspase-dependent apoptotic pathway and inhibition of anti-apoptotic Bcl-2 family proteins. These findings suggest a promising avenue for dodecyl gallate in cancer research, offering insights into its therapeutic potential against osteosarcoma (Chun-Hsiang Cheng, Yen-Po Cheng, I. Chang, Hsin-Yao Chen, Chia-Chieh Wu, & Chen-Pu Hsieh, 2015).
Enhancing Polymer Stability
The integration of dodecyl gallate with ultra high molecular weight polyethylene (UHMWPE) has demonstrated its potential in stabilizing highly crosslinked polymers. This application is particularly relevant in the medical field, where improved stability of biomaterials is crucial. Research indicates that dodecyl gallate, alongside other polyphenols, can significantly mitigate post-irradiation oxidation in UHMWPE, suggesting a promising role for this compound in enhancing the longevity and performance of medical implants (Jie Shen, L. Costa, Yuhao Xu, Yang Cong, Yajun Cheng, Xincai Liu, & Jun Fu, 2014).
Safety And Hazards
Future Directions
Alkyl gallates, including Dodecyl gallate, have been studied for their potential as antibiofilm agents . They have been found to prevent biofilm development and eradicate mature biofilms through mechanisms that suppress the synthesis of the extracellular polymeric matrix, inhibit quorum-sensing signaling, and alter the microbial cell membrane .
properties
IUPAC Name |
dodecyl 3,4,5-trihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O5/c1-2-3-4-5-6-7-8-9-10-11-12-24-19(23)15-13-16(20)18(22)17(21)14-15/h13-14,20-22H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWFJAMTCNSJKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O5 | |
Record name | DODECYL GALLATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048189 | |
Record name | Lauryl gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or creamy-white odourless solid, Solid | |
Record name | DODECYL GALLATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Dodecyl gallate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, freely soluble in ethanol and ether | |
Record name | DODECYL GALLATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Product Name |
Dodecyl gallate | |
CAS RN |
1166-52-5 | |
Record name | Dodecyl gallate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1166-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lauryl gallate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecyl gallate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 3,4,5-trihydroxy-, dodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lauryl gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyl 3,4,5-trihydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.291 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DODECYL GALLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45612DY463 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Dodecyl gallate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Between 95 °C and 98 °C after drying at 90 °C for six hours, 96 - 97 °C | |
Record name | DODECYL GALLATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Dodecyl gallate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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